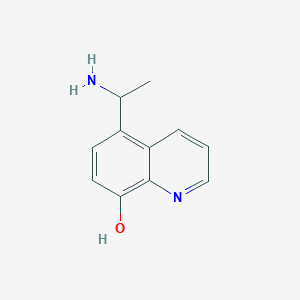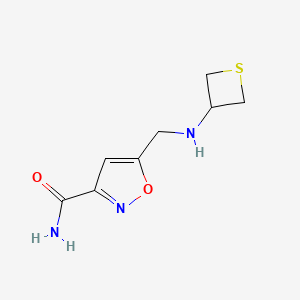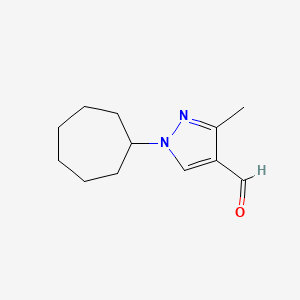
N-(3-(Methoxymethyl)phenyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Methoxymethyl)phenyl)thietan-3-amine is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Methoxymethyl)phenyl)thietan-3-amine typically involves the reaction of 3-(Methoxymethyl)phenylamine with a thietane precursor under specific conditions. One common method involves the nucleophilic substitution reaction where the amine group attacks the thietane ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Methoxymethyl)phenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thietane ring, leading to the formation of simpler amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amine derivatives.
Substitution: Various substituted phenylthietane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-(Methoxymethyl)phenyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-(Methoxymethyl)phenyl)thietan-3-amine involves its interaction with specific molecular targets. The thietane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thietan-3-amine: A simpler analog without the methoxymethyl group.
N-(3-Methoxypropyl)thietan-3-amine: Similar structure but with a different substitution pattern.
Uniqueness
N-(3-(Methoxymethyl)phenyl)thietan-3-amine is unique due to the presence of both the methoxymethyl group and the thietane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H15NOS |
|---|---|
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
N-[3-(methoxymethyl)phenyl]thietan-3-amine |
InChI |
InChI=1S/C11H15NOS/c1-13-6-9-3-2-4-10(5-9)12-11-7-14-8-11/h2-5,11-12H,6-8H2,1H3 |
InChI-Schlüssel |
PVEDPFKVTLKOJW-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=CC=C1)NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)
![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)

![Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B15277023.png)

![4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid](/img/structure/B15277030.png)

![5'-(tert-Butyl) 3'-ethyl 2',7'-dihydrospiro[cyclopropane-1,6'-pyrazolo[4,3-c]pyridine]-3',5'(4'H)-dicarboxylate](/img/structure/B15277040.png)

![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)




